Diisopropoxytitanium bis(ethyl acetoacetate)
Description
Diisopropoxydi(ethoxyacetoacetyl)titanate (CAS RN: 27858-32-8) is a titanium-based organometallic compound classified under titanium esters. Its molecular formula is C₁₈H₃₂O₈Ti, with a molecular weight of 424.31 g/mol . Structurally, it features two isopropoxy groups and two ethoxyacetoacetyl ligands coordinated to a central titanium atom.
Properties
CAS No. |
27858-32-8 |
|---|---|
Molecular Formula |
C18H32O8Ti |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
bis((Z)-4-ethoxy-4-oxobut-2-en-2-olate);bis(propan-2-olate);titanium(4+) |
InChI |
InChI=1S/2C6H10O3.2C3H7O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h2*4,7H,3H2,1-2H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b2*5-4-;;; |
InChI Key |
NOGBEXBVDOCGDB-NRFIWDAESA-L |
Canonical SMILES |
CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.CC(C)[O-].CC(C)[O-].[Ti+4] |
physical_description |
Liquid |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropoxydi(ethoxyacetoacetyl)titanate can be synthesized through the reaction of titanium tetraisopropoxide with ethyl acetoacetate. The reaction typically occurs under controlled conditions, with the presence of a solvent such as ethanol to facilitate the process. The reaction is as follows:
Biological Activity
Diisopropoxydi(ethoxyacetoacetyl)titanate (CAS No. 27858-32-8) is a titanium-based compound utilized primarily as a precursor for titanium dioxide (TiO₂) thin films, which have significant applications in various fields, including photocatalysis, solar cells, and coatings. This article explores the biological activity of this compound, focusing on its toxicity, environmental impact, and potential health effects.
Diisopropoxydi(ethoxyacetoacetyl)titanate is characterized by its light red transparent liquid form. It is known for its ability to enhance properties such as heat resistance, chemical resistance, and water resistance in various applications, including inks and coatings . Its primary role as a precursor for TiO₂ allows it to be involved in advanced technological applications due to the unique properties of TiO₂, including photocatalytic activity and electrical insulation.
Acute Toxicity
The acute toxicity of Diisopropoxydi(ethoxyacetoacetyl)titanate has been assessed through various studies:
- Oral LD50 (Rat) : 3980 mg/kg
- Dermal LD50 (Rabbit) : 12870 mg/kg
These values indicate that the compound exhibits low acute toxicity levels upon ingestion or skin contact .
Skin Sensitization and Irritation
The compound has been evaluated for its potential to cause skin sensitization. Studies indicate that it did not cause allergic skin reactions in guinea pigs and has not demonstrated potential for contact allergy in mice . However, it may cause transient discomfort if it comes into contact with the eyes .
Respiratory Effects
Inhalation exposure may lead to symptoms such as drowsiness or dizziness, primarily affecting the central nervous system. Nevertheless, it is not classified as a respiratory sensitizer based on available data .
Environmental Impact
Diisopropoxydi(ethoxyacetoacetyl)titanate has been studied for its environmental effects, particularly its toxicity to aquatic organisms:
| Organism | Test Type | Concentration (mg/L) | Result |
|---|---|---|---|
| Rasbora heteromorpha | Acute toxicity (96h) | 4200 | Practically non-toxic |
| Daphnia magna | Acute toxicity (48h) | >100 | Low toxicity |
| Pseudokirchneriella subcapitata | Growth inhibition (72h) | >100 | Low toxicity |
The compound is considered practically non-toxic to aquatic organisms at high concentrations . Additionally, it is readily biodegradable, passing OECD tests for ready biodegradability with a biodegradation rate of 66% over 28 days .
Genetic Toxicity
Genetic toxicity studies have shown negative results in both in vitro and animal models. There is no evidence suggesting mutagenic or teratogenic effects associated with Diisopropoxydi(ethoxyacetoacetyl)titanate . Furthermore, reproductive studies indicate no interference with reproduction or developmental processes in laboratory animals .
Case Studies and Research Findings
Research has highlighted the utility of Diisopropoxydi(ethoxyacetoacetyl)titanate-derived TiO₂ films in various applications:
- Photocatalytic Applications : TiO₂ thin films produced from this compound have demonstrated significant photocatalytic activity, making them suitable for environmental remediation and solar energy applications.
- Dye-Sensitized Solar Cells : These films can serve as electron transport layers in dye-sensitized solar cells, improving their efficiency through enhanced charge transport properties.
- Environmental Remediation : The photocatalytic properties allow for degradation of organic pollutants and hydrogen generation through water splitting processes.
Comparison with Similar Compounds
Key Properties:
- Physical State : Liquid at room temperature .
- Solubility: Miscible with ethanol and other organic solvents; reacts exothermically with water .
- Stability: Stable under normal conditions but hydrolyzes in aqueous environments .
- Applications : Used as a crosslinking agent in polymers, catalyst for esterification/polymerization, and additive in coatings/inks .
Comparison with Similar Titanium-Based Compounds
The following table summarizes key differences between Diisopropoxydi(ethoxyacetoacetyl)titanate and structurally related titanium compounds:
Structural and Functional Differences
- Ligand Chemistry: Diisopropoxydi(ethoxyacetoacetyl)titanate’s ethoxyacetoacetyl ligands enhance chelation stability and compatibility with organic matrices, making it effective in polymer modification . Titanium diisopropoxide bis(acetylacetonate) () uses acetylacetonate ligands, which improve thermal stability but may reduce solubility in polar solvents. Triethanolamine titanate incorporates amine groups, enabling pH-sensitive applications like corrosion inhibition .
Reactivity :
Toxicity Profiles
Acute Toxicity :
- Chronic Effects: No significant organ toxicity reported for Diisopropoxydi(ethoxyacetoacetyl)titanate . Octamethyl cyclotetrasiloxane (D4) shows uterine adenomas in rats at high doses (700 ppm), though human relevance is unclear .
Q & A
Q. What are the standard protocols for synthesizing Diisopropoxydi(ethoxyacetoacetyl)titanate, and how can purity be validated?
The synthesis typically involves reacting titanium precursors with ethyl acetoacetate and isopropanol under anhydrous conditions to avoid hydrolysis . Key quality parameters include ≥95% active content, validated via gravimetric or chromatographic methods (e.g., HPLC). Heavy metal contaminants (e.g., Pb ≤20 mg/kg, As ≤3 mg/kg) should be quantified using ICP-MS or atomic absorption spectroscopy, adhering to GB/T 30799 and GB/T 30797 standards .
Q. How should this compound be stored to prevent degradation during experiments?
Due to its reactivity with water, storage requires anhydrous environments (e.g., under inert gas or desiccated conditions). Use solvents like ethanol for dilution, and avoid exposure to strong oxidizers to prevent combustion . Stability tests under varying temperatures (e.g., 4°C vs. room temperature) can optimize storage protocols.
Q. What analytical techniques are suitable for characterizing Diisopropoxydi(ethoxyacetoacetyl)titanate in solution?
NMR (¹H/¹³C) confirms structural integrity, while HPLC-MS/MS detects degradation products. For quantification, calibration curves using internal standards (e.g., deuterated analogs) improve accuracy . Solubility in organic solvents like ethanol should be verified via UV-Vis spectroscopy or gravimetry .
Advanced Research Questions
Q. How can mechanistic studies elucidate its role as a catalyst in polymerization or transesterification reactions?
Kinetic studies (e.g., time-resolved FTIR or Raman spectroscopy) track reaction intermediates. Compare catalytic efficiency against other titanium complexes (e.g., Ti(OiPr)₄) under controlled conditions (temperature, solvent polarity). Monitor molecular weight distributions via GPC to assess polymer chain growth .
Q. What experimental designs address contradictions in reported bioaccumulation potential and environmental toxicity?
Conduct OECD 301D biodegradability tests to validate its 66% biodegradation rate . For bioaccumulation, measure BCF (bioconcentration factor) in aquatic models (e.g., Daphnia magna) using LC-MS/MS. Contrast results with computational predictions (e.g., log Pow values) to resolve discrepancies .
Q. How can hydrolysis byproducts be minimized during crosslinking applications?
Optimize reaction stoichiometry using anhydrous solvents (e.g., toluene) and moisture-free atmospheres. Real-time monitoring via in-situ FTIR identifies hydrolysis intermediates. Compare crosslinking efficiency in hydrophobic vs. hydrophilic matrices to assess environmental stability .
Q. What methodologies resolve discrepancies in its reported solubility and stability across solvents?
Systematic solubility screens in solvents of varying polarity (e.g., hexane, DMSO) paired with stability assays (e.g., TGA/DSC) identify optimal matrices. Use DFT calculations to model solvent-coordination effects on titanium center reactivity .
Data Analysis & Validation
Q. How should researchers validate conflicting data on its catalytic activity in polymer networks?
Replicate studies using standardized substrates (e.g., polyesters or epoxies) and control variables (catalyst loading, temperature). Statistical tools (e.g., ANOVA) differentiate experimental noise from true catalytic trends. Cross-reference with XRD or TEM to correlate activity with crystallinity .
Q. What strategies mitigate interference from heavy metal contaminants in catalytic studies?
Pre-purify the compound via column chromatography or recrystallization. Include blank experiments to quantify background contamination. Use ICP-MS to track metal leaching during reactions and correlate with catalytic performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
